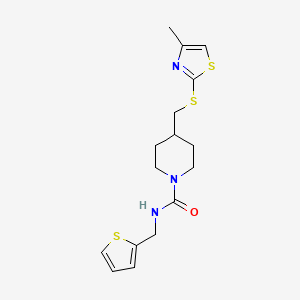

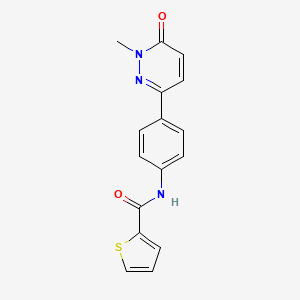

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related piperidine carboxamides can be inferred from the literature. For example, the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involves SAR-guided optimization and has been shown to yield compounds with significant antiproliferative activity . Similarly, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, including the formation of the piperidine backbone, followed by the introduction of the thiazolyl and thiophenyl groups.

Molecular Structure Analysis

The molecular structure of piperidine carboxamides is critical for their biological activity. For instance, the presence of a triazine heterocycle has been found essential for the high potency and selectivity of soluble epoxide hydrolase inhibitors . The molecular structure of the compound , with its thiazolyl and thiophenyl groups, suggests that it may interact with biological targets in a specific manner, potentially leading to unique biological activities.

Chemical Reactions Analysis

The chemical reactions involving piperidine carboxamides are diverse. The antiproliferative piperidine carboxamides act as tubulin inhibitors, affecting mitotic cells . The opioid receptor antagonists with a piperidine nitrogen position show high affinity and selectivity . These findings indicate that the compound may also participate in specific chemical reactions with biological targets, leading to its potential as a pharmacological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamides are influenced by their molecular structure. For example, the substitution of the phenyl group was important for reducing clearance and establishing good oral exposure in the case of soluble epoxide hydrolase inhibitors . The compound , with its specific substituents, is likely to have distinct solubility, stability, and pharmacokinetic properties that would need to be characterized to understand its potential as a drug candidate.

科学的研究の応用

Antimicrobial and Antiviral Applications

- A study by Reddy et al. (2013) synthesized a series of new urea and thiourea derivatives of piperazine, which exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This suggests that structurally similar compounds, like the one , could potentially be explored for antimicrobial and antiviral applications (Reddy et al., 2013).

Inhibition of Mycobacterium tuberculosis

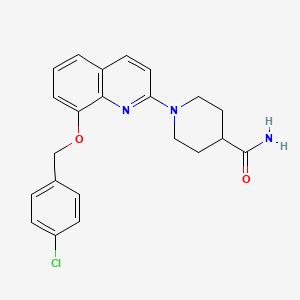

- Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which showed activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase. This indicates the potential use of related compounds in the development of new antituberculosis agents (Jeankumar et al., 2013).

Potential Antipsychotic Agents

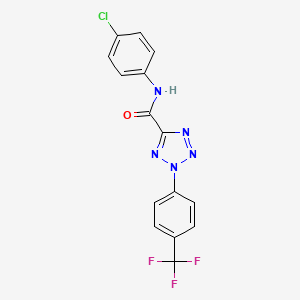

- Norman et al. (1996) explored heterocyclic analogs of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide as potential antipsychotic agents. This research avenue could be applicable to the compound , exploring its potential in neuropsychiatric disorders (Norman et al., 1996).

Inhibitors of Soluble Epoxide Hydrolase

- Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were derived from high-throughput screening. This suggests that the compound might be explored for its potential to inhibit specific enzymes involved in various biological pathways (Thalji et al., 2013).

特性

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS3/c1-12-10-22-16(18-12)23-11-13-4-6-19(7-5-13)15(20)17-9-14-3-2-8-21-14/h2-3,8,10,13H,4-7,9,11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZYKWUPTTVINH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)

![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553827.png)

![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)

![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)

![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2553841.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)